1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Description
1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (C${11}$H${13}$N${3}$O${2}$) is a small-molecule organic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 3-methoxyphenyl group and at the 5-position with an ethylamine moiety . The hydrochloride salt form (CID: 23008087) is commonly used to enhance solubility and stability . This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H13N3O2/c1-7(12)11-13-10(14-16-11)8-4-3-5-9(6-8)15-2/h3-7H,12H2,1-2H3 |
InChI Key |
GPXWGDSAEYYRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and ethanamine groups. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Industrial production methods may employ catalytic processes and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum
Scientific Research Applications
1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of high-energy materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects are mediated through its binding to target proteins, which can result in the alteration of cellular functions and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -CF$_3$): Enhance metabolic stability and electronegativity, making these analogs suitable for CNS-targeting drugs .
- Methoxy Positioning : The 3-methoxy group (meta) offers distinct electronic effects compared to para-substituted analogs (e.g., 4-methoxy in ), influencing receptor binding and solubility .
- Halogenated Derivatives : Bromo and fluoro substituents improve binding to hydrophobic pockets in proteins, as seen in CB2 receptor agonists .
Modifications to the Amine Side Chain
Biological Activity
1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine, also known as a derivative of the oxadiazole family, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets.
The chemical formula for this compound is CHNO, with a molecular weight of 255.7 g/mol. The compound can exist in hydrochloride form, which may influence its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 255.7 g/mol |
| IUPAC Name | 1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine; hydrochloride |
| Appearance | Powder |
The biological activity of this compound primarily stems from its ability to interact with cellular pathways involved in cancer progression. The oxadiazole moiety is known to exhibit various mechanisms, including:
- Enzyme Inhibition : Compounds containing oxadiazole rings have been reported to inhibit enzymes such as alkaline phosphatase (ALP), which plays a role in tumor progression.
- Induction of Apoptosis : Studies suggest that derivatives can trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
These values indicate that the compound exhibits notable potency against prostate and colon cancer cell lines .
Case Studies
In a comparative study involving several oxadiazole derivatives, it was found that those with methoxy substitutions showed enhanced activity against specific cancer types:
- Study on Prostate Cancer : A derivative similar to this compound was tested against the PC-3 prostate cancer cell line and showed an IC value of 0.67 µM, indicating strong anticancer properties.
- Breast Cancer Research : Another study evaluated the effects of oxadiazole compounds on MDA-MB-231 breast cancer cells, revealing that certain derivatives induced apoptosis significantly more than standard treatments like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
